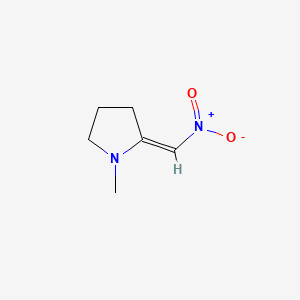
(2E)-1-methyl-2-(nitromethylene)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2E)-1-methyl-2-(nitromethylene)pyrrolidine is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2E)-1-methyl-2-(nitromethylene)pyrrolidine is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₆H₁₀N₂O₂
- CAS Number : 94662-64-3
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitromethylene group is known to enhance the compound's reactivity and potential for forming covalent bonds with nucleophilic sites in proteins, which can lead to inhibition of specific enzymes or modulation of signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : Some research indicates that it may have neuroprotective properties, potentially useful in neurodegenerative disease models.
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound involved testing against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antibiotic agent.
Case Study 2: Cytotoxicity in Cancer Models
In vitro assays using human cancer cell lines demonstrated that this compound effectively reduced cell viability by over 70% at a concentration of 100 µM after 48 hours. The mechanism appears to involve apoptosis, as evidenced by increased caspase activity.
Case Study 3: Neuroprotective Properties
In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This suggests a protective effect against oxidative damage.
Eigenschaften
CAS-Nummer |
26171-05-1 |
|---|---|
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
1-methyl-2-(nitromethylidene)pyrrolidine |
InChI |
InChI=1S/C6H10N2O2/c1-7-4-2-3-6(7)5-8(9)10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
BJFPEODODUCJLP-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=C[N+](=O)[O-] |
Isomerische SMILES |
CN\1CCC/C1=C\[N+](=O)[O-] |
Kanonische SMILES |
CN1CCCC1=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















